molecular formula C7H13ClN2O B8105384 4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B8105384
M. Wt: 176.64 g/mol
InChI Key: QBCZSQPPXBMBLB-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the reaction of piperidine with formaldehyde and hydrogen cyanide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)piperidine: Lacks the carbonitrile group but shares the hydroxymethyl functionality.

    4-(Hydroxymethyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

    4-(Hydroxymethyl)piperidine-4-amine: Contains an amine group instead of a carbonitrile group.

Uniqueness

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

4-(hydroxymethyl)piperidine-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c8-5-7(6-10)1-3-9-4-2-7;/h9-10H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCZSQPPXBMBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4 M hydrochloric acid/dioxane solution (15 ml) was added to a solution of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (886 mg) in dioxane (5 ml), and stirring was performed for one hour at room temperature. The reaction mixture was concentrated under reduced pressure, and 4-(hydroxymethyl)piperidine-4-carbonitrile hydrochloride (663 mg) was obtained.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
886 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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